molecular formula C₃₁H₃₇NO₅ B1663453 5|A-reductase-IN-1 CAS No. 119348-12-8

5|A-reductase-IN-1

Cat. No.: B1663453
CAS No.: 119348-12-8
M. Wt: 503.6 g/mol
InChI Key: XWNSOVPLENXWNU-UHFFFAOYSA-N
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Description

5α-Reductase-IN-1 is a compound that inhibits the enzyme 5α-reductase, which is involved in the metabolism of steroids. This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. Inhibitors of 5α-reductase are used in the treatment of conditions like benign prostatic hyperplasia, androgenetic alopecia, and other androgen-related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5α-Reductase-IN-1 typically involves the use of various organic synthesis techniquesCommon reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate .

Industrial Production Methods

Industrial production of 5α-Reductase-IN-1 involves large-scale organic synthesis techniques. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5α-Reductase-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols, while oxidation reactions can produce ketones or carboxylic acids .

Scientific Research Applications

5α-Reductase-IN-1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5α-Reductase-IN-1 involves the inhibition of the 5α-reductase enzyme. This enzyme catalyzes the conversion of testosterone to dihydrotestosterone (DHT). By inhibiting this enzyme, 5α-Reductase-IN-1 reduces the levels of DHT, thereby mitigating the effects of androgen-related disorders. The compound binds to the enzyme’s active site, preventing the conversion process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Unlike other inhibitors, it may offer a different binding affinity and specificity, making it a valuable tool for studying the enzyme’s role in steroid metabolism and its implications in medical conditions .

Properties

IUPAC Name

4-[2-[[2,3-dimethyl-4-[1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37NO5/c1-20(2)19-24-12-14-25(15-13-24)23(5)37-28-17-16-26(21(3)22(28)4)31(35)32-27-9-6-7-10-29(27)36-18-8-11-30(33)34/h6-7,9-10,12-17,20,23H,8,11,18-19H2,1-5H3,(H,32,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNSOVPLENXWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC(C)C2=CC=C(C=C2)CC(C)C)C(=O)NC3=CC=CC=C3OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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